6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17571550
InChI: InChI=1S/C15H15BrClN3O/c1-8-9-7-18-14(17)19-12(9)20(13(21)11(8)16)10-3-2-4-15(10)5-6-15/h7,10H,2-6H2,1H3
SMILES:
Molecular Formula: C15H15BrClN3O
Molecular Weight: 368.65 g/mol

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS No.:

Cat. No.: VC17571550

Molecular Formula: C15H15BrClN3O

Molecular Weight: 368.65 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one -

Specification

Molecular Formula C15H15BrClN3O
Molecular Weight 368.65 g/mol
IUPAC Name 6-bromo-2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C15H15BrClN3O/c1-8-9-7-18-14(17)19-12(9)20(13(21)11(8)16)10-3-2-4-15(10)5-6-15/h7,10H,2-6H2,1H3
Standard InChI Key KMALSZPRCJIMAY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4)Br

Introduction

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. It is characterized by its unique spirocyclic structure and multiple halogen substituents, which contribute to its potential biological activity and chemical reactivity. The compound has a molecular formula of C15H15BrClN3O and a molecular weight of approximately 368.66 g/mol .

Synthesis

The synthesis of 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. These processes may include various chemical transformations such as substitution reactions, condensations, and cyclizations. The precise conditions, including temperature, solvent choice, and catalysts used, are crucial for optimizing the yield and purity of the final product. Advanced purification techniques like chromatography are often employed to achieve high purity .

Biological Activity and Potential Applications

Research suggests that compounds similar to 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibit promising biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). CDK inhibitors are crucial in cancer therapy as they can halt cellular proliferation by interfering with cell cycle regulation. Specific studies indicate that derivatives of this compound may have applications in treating various cancers, including breast cancer.

Comparison with Known CDK Inhibitors

Compound NameCAS NumberKey Features
6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one1956332-32-3Spirocyclic structure; potential CDK inhibitor
Palbociclib571190-96-8Established CDK4/6 inhibitor
Ribociclib1211440-24-0Selective for CDK4/6; used in oncology
Abemaciclib1231929-97-7Potent against CDK4/6; advanced clinical use

The unique structural features of 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, including its spirocyclic moiety and halogen substituents, may confer distinct pharmacological properties compared to other known CDK inhibitors.

Interaction Studies and Pharmacodynamics

Interaction studies with biological targets are essential for understanding the pharmacodynamics of this compound. Preliminary data suggest that it interacts effectively with CDK4 and CDK6, leading to cell cycle arrest in cancer cell lines. Further studies are needed to elucidate its mechanism of action and potential off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator